6-Chloroquinolin-4-amine
Overview
Description
6-Chloroquinolin-4-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science
Biochemical Analysis
Biochemical Properties
6-Chloroquinolin-4-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme dihydrofolate reductase, where this compound acts as an inhibitor, thereby affecting the folate metabolism pathway . Additionally, it has been observed to bind with DNA gyrase, an enzyme essential for DNA replication, thus exhibiting antimicrobial properties . These interactions highlight the compound’s potential as a therapeutic agent in treating infections and diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the p53 signaling pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . Furthermore, the compound alters cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with dihydrofolate reductase involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, this compound can intercalate into DNA, disrupting the DNA structure and inhibiting replication . These molecular interactions underline the compound’s potential as an antimicrobial and anticancer agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its efficacy. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to its degradation, reducing its effectiveness . Long-term studies in vitro have demonstrated that this compound maintains its biological activity over extended periods, making it a viable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The compound’s metabolism also affects its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for its therapeutic effects, as they determine the compound’s bioavailability and target specificity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, the compound can be found in the mitochondria, affecting mitochondrial function and inducing apoptosis . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinolin-4-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with amines. One common method includes the reaction of 4,7-dichloroquinoline with ammonia or primary amines under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound .
Types of Reactions:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can form Schiff bases through condensation reactions with aldehydes and ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimalarial, antimicrobial, and anticancer agent.
Biological Research: The compound is used in the study of enzyme inhibition and as a probe for biological pathways involving quinoline derivatives.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 6-Chloroquinolin-4-amine involves its interaction with various molecular targets:
DNA Synthesis Inhibition: The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, affecting cellular functions and leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
7-Chloroquinoline: Another chloro-substituted quinoline with similar biological activities.
4-Aminoquinoline: Known for its antimalarial properties.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness: 6-Chloroquinolin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form a wide range of derivatives through nucleophilic substitution makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
6-chloroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAOKPHXXDXCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309388 | |
Record name | 6-Chloro-4(1H)-quinolinimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-97-3 | |
Record name | 6-Chloro-4(1H)-quinolinimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103028-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4(1H)-quinolinimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.